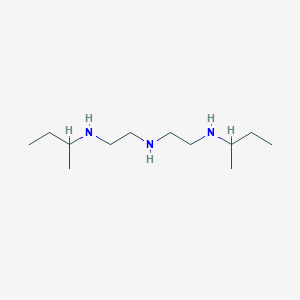

1,7-Di-(sec.-butyl)-diethylenetriamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10524-43-3 |

|---|---|

Molecular Formula |

C12H29N3 |

Molecular Weight |

215.38 g/mol |

IUPAC Name |

N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3 |

InChI Key |

GSCPTGNMEGRVNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCCNCCNC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

1,7-Di-(sec.-butyl)-diethylenetriamine CAS 10524-43-3 properties

An In-Depth Technical Guide to 1,7-Di-(sec-butyl)-diethylenetriamine (CAS 10524-43-3)

Advanced Hindered Amine Chemistry for Controlled Reactivity

Executive Summary

1,7-Di-(sec-butyl)-diethylenetriamine (CAS 10524-43-3) is a specialized aliphatic amine characterized by significant steric hindrance at its terminal nitrogen atoms.[1][2] Unlike its parent compound, diethylenetriamine (DETA), which is a rapid-acting curing agent and hydrophilic chelator, this derivative features secondary butyl substitution that dramatically alters its nucleophilicity and lipophilicity.

For drug development professionals and polymer scientists , this molecule represents a critical tool for "tuning" reaction kinetics. It serves as a controlled crosslinker in polyurea systems and a lipophilic tridentate ligand in coordination chemistry, offering a bridge between rapid aliphatic reactivity and the sluggishness of aromatic amines.

Physicochemical Profile

The introduction of sec-butyl groups at the 1 and 7 positions transforms the physical behavior of the molecule, reducing hydrogen bonding potential while increasing molecular weight and organic solubility.

Table 1: Key Chemical Properties

| Property | Data | Note |

| CAS Number | 10524-43-3 | Verified |

| IUPAC Name | N,N''-di-sec-butyldiethylenetriamine | "1,7" denotes terminal nitrogens |

| Molecular Formula | C₁₂H₂₉N₃ | |

| Molecular Weight | 215.38 g/mol | |

| Appearance | Clear to pale yellow liquid | Typical of hindered amines |

| Boiling Point | ~260–280°C (Predicted) | Higher than DETA (207°C) due to MW |

| Density | ~0.86 – 0.89 g/mL | Estimated based on alkyl substitution |

| Solubility | High in alcohols, ketones, aromatics | Reduced water solubility vs. DETA |

| pKa | ~10.5 (Terminal amines) | Slightly increased basicity (inductive effect) |

Structural Analysis & Reactivity

The defining feature of CAS 10524-43-3 is the steric hindrance provided by the sec-butyl groups. In standard nucleophilic substitutions or addition reactions (e.g., with isocyanates or epoxides), the bulky alkyl group shields the nitrogen lone pair.

Mechanism of Action: Steric Control

-

Inductive Effect (+I): The alkyl groups donate electron density, theoretically increasing basicity.

-

Steric Obstruction: The branched sec-butyl group physically blocks the approach of electrophiles.

-

Net Result: The amine is thermodynamically a strong base but kinetically a slower nucleophile.

Visualization: Steric Hindrance Workflow

The following diagram illustrates how the sec-butyl group retards the reaction with an electrophile (e.g., Isocyanate), a critical mechanism for extending "pot life" in coating applications.

Caption: Comparative reaction kinetics showing how steric bulk raises the activation energy barrier, slowing product formation.

Synthesis & Manufacturing

For researchers requiring this compound, synthesis is typically achieved via Reductive Alkylation , which is preferred over direct alkylation to avoid over-substitution (quaternization).

Laboratory Synthesis Protocol (Reductive Alkylation)

Reaction:

Step-by-Step Methodology:

-

Reagents: Charge a high-pressure hydrogenation reactor with Diethylenetriamine (DETA) and a stoichiometric excess (2.2 eq) of Methyl Ethyl Ketone (MEK).

-

Catalyst: Add a hydrogenation catalyst, typically Pt/C (Platinum on Carbon) or Raney Nickel .

-

Conditions: Pressurize with Hydrogen (

) to 30–50 bar. Heat to 80–100°C. -

Monitoring: Monitor hydrogen uptake. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is immediately reduced to the amine.

-

Purification:

-

Filter off the catalyst.

-

Remove excess MEK and water via rotary evaporation.

-

Vacuum Distillation: Distill the crude product under high vacuum (<1 mmHg) to isolate the 1,7-isomer from mono-substituted byproducts.

-

Applications in Research & Development

A. Drug Development: Ligand Design & Chelation

While primarily an industrial curing agent, this molecule offers unique properties for pharmaceutical research:

-

Lipophilic Chelators: Standard DETA is too hydrophilic to cross cell membranes effectively. The sec-butyl derivative retains the tridentate (

) binding core but adds significant lipophilicity, making it a candidate for intracellular metal chelation or as a ligand for metallodrugs (e.g., Platinum or Ruthenium anticancer complexes). -

Synthesis Scavenger: In solid-phase peptide synthesis (SPPS), hindered amines can be used as selective scavengers for electrophilic byproducts without reacting with the protected peptide chain itself.

B. Polymer Science: Polyurea Coatings

This is the primary commercial utility.

-

Problem: Aliphatic polyureas (based on HDI/IPDI) react too fast with standard amines, causing "snap-cure" and poor surface finish.

-

Solution: CAS 10524-43-3 acts as a chain extender . The steric hindrance slows the gel time from <5 seconds to >30 seconds, allowing the material to flow and level out before hardening.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Corrosive (Cat 1B): Causes severe skin burns and eye damage.[3]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

-

Sensitizer: May cause allergic skin reactions.

Handling Protocol:

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

-

Ventilation: Always handle in a fume hood. Amines have a pervasive, ammonia-like odor.

-

Neutralization: In case of spill, neutralize with weak acid (e.g., dilute acetic acid) and absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8111 (Diethylenetriamine - Parent Structure). Retrieved from [Link]

- Gantner, D., et al.Sterically Hindered Amines for Polyurea Spray Coatings. Patent US 5,239,041. (Illustrates the mechanism of hindered amines in curing).

-

Huntsman Corporation. Technical Bulletin: Jefflink® and Ethacure® Chain Extenders. (General reference for hindered amine chemistry in industrial applications). Retrieved from [Link]

Sources

Technical Guide: Sterically Hindered Aliphatic Amine Curing Agents

Mechanisms, Kinetics, and Application in High-Performance Matrices

Executive Summary

This technical guide analyzes the physicochemical behavior of sterically hindered aliphatic amine curing agents within epoxy-amine thermoset networks. Unlike linear aliphatic amines (e.g., DETA, TETA), which suffer from rapid reactivity and susceptibility to carbamation (blushing), sterically hindered variants utilize bulky substituents to modulate nucleophilicity. This guide serves researchers in materials science and drug delivery formulation, bridging the gap between polymer crosslinking kinetics and the steric protection principles common in medicinal chemistry (e.g., Hünig’s base).

Part 1: The Mechanistic Imperative

The Kinetic Control of Nucleophilicity

In standard epoxy-amine chemistry, the curing reaction proceeds via an

However, in sterically hindered amines (e.g., Isophorone diamine [IPDA], Menthanediamine), the presence of alkyl groups (methyl, ethyl, or cyclic structures) adjacent to the amine functionality introduces a kinetic barrier.

1.1 The "Goldilocks" Zone of Reactivity

The steric bulk does not deactivate the amine; rather, it increases the activation energy (

-

Thermodynamics: The reaction remains exothermic and thermodynamically favorable.

-

Kinetics: The rate constant (

) is depressed, extending the "pot life" (working time) without compromising the final crosslink density (

Pharma/Synthesis Parallel: Consider N,N-Diisopropylethylamine (DIPEA or Hünig's Base) used in organic synthesis. The isopropyl groups prevent the nitrogen from acting as a nucleophile (attacking electrophiles) while allowing it to function as a base (proton scavenger). In curing agents, we use partial hindrance to slow the nucleophile, not eliminate it.

1.2 Competing Pathways: Cure vs. Carbamation

The most critical advantage of steric hindrance is the suppression of amine blushing .

-

The Defect: Primary amines react with atmospheric

and moisture to form ammonium carbamates (salts), resulting in a greasy, white surface film.[1][2] -

The Solution: The reaction with

requires a specific geometric approach. Bulky groups effectively block

Part 2: Visualizing the Competitive Kinetics

The following diagram illustrates the bifurcation of the reaction pathway. Note how steric hindrance acts as a "gatekeeper," disproportionately inhibiting the low-energy carbamation pathway while permitting the high-energy crosslinking pathway.

Figure 1: Kinetic competition between desirable epoxy crosslinking and undesirable carbamation. Steric hindrance selectively destabilizes the carbamation transition state.

Part 3: Comparative Analysis & Formulation

When selecting a curing agent, one must balance processing time against film properties. The table below contrasts a standard linear amine with a sterically hindered cycloaliphatic amine.

Table 1: Property Comparison of Amine Classes

| Feature | Linear Aliphatic (e.g., DETA) | Sterically Hindered (e.g., IPDA/Modified) | Mechanistic Cause |

| Reactivity | High (Exothermic flash cure) | Moderate to Slow | Steric bulk impedes nucleophilic attack. |

| Pot Life | Short (15–30 mins) | Long (45–120 mins) | Lower collision frequency of effective orientation. |

| Blush Resistance | Poor (High carbamation) | Excellent | Bulky groups block |

| Tg (Glass Transition) | Moderate ( | High ( | Cycloaliphatic rings increase chain stiffness. |

| UV Stability | Poor (Yellowing) | Improved | Lack of conjugation; resistance to oxidation. |

Formulation Insight: For drug delivery matrices or high-clarity coatings, use a stoichiometric offset . While 1:1 stoichiometry is theoretical, a 3-5% excess of epoxide is often recommended with hindered amines to ensure all amine hydrogens are consumed, preventing leachable unreacted amines which can be cytotoxic.

Part 4: Validated Experimental Protocols

As a Senior Scientist, reliance on "datasheet values" is insufficient. You must validate the cure kinetics and blush resistance in your specific matrix.

Protocol A: Differential Scanning Calorimetry (DSC) Kinetics

Objective: Determine the Degree of Cure (

-

Preparation: Mix stoichiometric amounts of epoxy (e.g., DGEBA, EEW=190) and Hindered Amine (e.g., IPDA, AHEW=42). Degas at 25°C/10mbar for 5 minutes.

-

Dynamic Scan:

-

Equilibrate DSC cell at 0°C.

-

Ramp 1: 5°C/min to 250°C (Measure

). -

Cool rapidly to 25°C.

-

Ramp 2: 10°C/min to 250°C (Determine

).

-

-

Isothermal Scan (Kinetics):

-

Preheat cell to target cure temp (e.g., 60°C, 80°C, 100°C).

-

Inject sample; hold for 60-120 mins until heat flow baseline stabilizes.

-

-

Calculation:

Use the Kamal-Sourour autocatalytic model for curve fitting.

Protocol B: The "Blush" Stress Test

Objective: Quantify carbamation resistance under worst-case conditions.

-

Chamber Setup: Set environmental chamber to 10°C and 85% Relative Humidity (RH) . (Low temp slows cure, high humidity accelerates blush).

-

Application: Draw down a 200-micron film on a black Leneta chart.

-

Exposure: Place immediately in the chamber for 24 hours.

-

Evaluation:

-

Visual: Rate haze on a scale of 0 (Clear) to 5 (Opaque).

-

Chemical: Wipe surface with damp pH paper. pH > 9 indicates free amines/carbamates (Fail).

-

Experimental Workflow Visualization

Figure 2: Dual-stream validation protocol for kinetic characterization (DSC) and environmental stress testing (Blush).

Part 5: Troubleshooting & Optimization

Issue: Incomplete Cure (Tacky Surface)

-

Cause: Steric hindrance requires thermal energy to drive the reaction to completion. Room temperature (RT) cure may vitrify before 100% conversion.

-

Correction: Implement a "post-cure" cycle (e.g., 2 hours at 80°C). If RT cure is mandatory, blend with a small percentage (5-10%) of a "kicker" accelerator like Tertiary Amine (e.g., DMP-30) or Salicylic Acid.

Issue: Brittleness

-

Cause: High crosslink density from cycloaliphatic backbones.

-

Correction: Incorporate a reactive diluent (e.g., C12-C14 Glycidyl Ether) or use a "toughened" hindered amine variant (often modified with long-chain fatty acids).

References

-

Evonik Industries. (n.d.). Ancamide® Curing Agents: Technical Information. Retrieved from

-

Huntsman Corporation. (2013). Aradur® 125-3 Hardener Technical Data Sheet. Retrieved from

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Retrieved from

-

Paint Inspector. (n.d.). Amine Blushing: Mechanism and Prevention. Retrieved from

-

Tri-iso. (n.d.). Epoxy Coating Blush Explanation & Prevention Recommendations. Retrieved from

-

Mondragon, I., et al. (2005). Mechanistic kinetic model of an epoxy resin cured with a mixture of amines. Published in Thermochimica Acta. Retrieved from

Sources

Advanced Alkylated Diethylenetriamine (DETA) Lipidoids for Next-Generation Nucleic Acid Delivery

Introduction: The Architectural Power of Diethylenetriamine

In the rapidly evolving landscape of genetic medicine, the delivery vehicle is as critical as the therapeutic payload. Lipid nanoparticles (LNPs) have emerged as the gold standard for mRNA and siRNA delivery[1]. At the heart of these formulations are ionizable cationic lipids, which dictate encapsulation efficiency, systemic tolerability, and intracellular release[2].

Among the most versatile scaffolds for synthesizing these ionizable lipids is diethylenetriamine (DETA) . Possessing a dense polyamine core (two primary amines and one secondary amine), DETA serves as an ideal nucleophilic hub for combinatorial chemistry[3]. By reacting DETA with various alkyl acrylates or epoxides, researchers can generate highly branched, multi-tailed amphiphiles known as "lipidoids"[4]. This whitepaper explores the mechanistic causality behind DETA-derived lipidoids, detailing how specific alkylation strategies govern their physicochemical properties and drive robust endosomal escape.

Mechanistic Causality: From Protonation to Phase Transition

The success of a DETA-derived lipidoid is not merely a function of its charge; it is fundamentally driven by its dynamic molecular geometry. To design an efficacious LNP, one must understand the causal relationship between the lipidoid's apparent acid-dissociation constant (

The "Sweet Spot"

For systemic administration, an LNP must maintain a near-neutral surface charge at physiological pH (7.4) to prevent rapid clearance by the mononuclear phagocyte system and minimize cytotoxicity[2]. However, it must rapidly protonate within the acidic environment of the maturing endosome (pH 5.5–6.5)[5]. Research indicates that the optimal

The Inverted Hexagonal ( ) Phase Transition

The true mechanism of action for DETA-lipidoids is structural. At pH 7.4, the neutral lipidoid adopts a roughly cylindrical geometry, favoring a stable lamellar phase (

Upon endocytosis and subsequent acidification, the secondary and tertiary amines of the alkylated DETA core become protonated[5]. This sudden influx of cationic charge creates intense electrostatic repulsion between the lipid headgroups. Constrained by the bulky, multi-tailed hydrophobic domains (typically 4 to 5 tails per DETA core), the molecule's geometry forcefully shifts from a cylinder to a cone[4]. This geometric strain drives a thermodynamic phase transition from the lamellar phase to highly fusogenic non-lamellar structures, specifically the inverted hexagonal (

Figure 1: Mechanism of endosomal escape driven by DETA protonation and non-lamellar phase transition.

Combinatorial Synthesis Protocol: DETA-Acrylate Lipidoids

The synthesis of multi-tailed DETA lipidoids relies on high-throughput combinatorial chemistry, specifically the conjugate Michael addition of the DETA amines to

Step-by-Step Methodology

This protocol is designed as a self-validating system. Intermediate checks ensure the absence of reactive primary amines, which are highly toxic in vivo.

-

Reagent Preparation:

-

Add Diethylenetriamine (DETA, 1.0 equivalent) to a borosilicate glass reaction vial.

-

Add the hydrophobic tail precursor, e.g., 3,5,5-trimethylhexyl acrylate (5.5 equivalents, providing a slight excess to ensure complete alkylation of all 5 available N-H bonds)[7].

-

-

Solvent Addition:

-

Dilute the mixture in anhydrous ethanol to achieve a 3.0 M concentration with respect to total reactants[4].

-

-

Reaction Incubation:

-

Seal the vial under a nitrogen atmosphere.

-

Heat the mixture to 37 °C and agitate at 200 rpm for 96 hours[7]. Causality Note: The mild temperature prevents thermal degradation and unwanted transamidation side-reactions, ensuring strict Michael addition to the alkene.

-

-

Purification & Validation:

-

Remove the ethanol solvent using a sample concentrator or rotary evaporator under reduced pressure[7].

-

Purify the crude mixture via flash column chromatography (Dichloromethane/Methanol gradient) to remove unreacted acrylates.

-

Self-Validation Step: Analyze the purified fraction via

-NMR and ESI-MS. Confirm the complete disappearance of the primary amine N-H stretch and the integration of the expected 4 to 5 alkyl tails.

-

LNP Formulation Workflow

To translate the synthesized DETA-lipidoid into a functional delivery vector, it must be formulated with helper lipids (DSPC), cholesterol, and a PEG-lipid via rapid microfluidic mixing[1].

Microfluidic Assembly Protocol

-

Organic Phase Preparation: Dissolve the DETA-lipidoid, DSPC, Cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

-

Aqueous Phase Preparation: Dissolve the nucleic acid (mRNA or siRNA) in a 50 mM Citrate Buffer at pH 4.0 . Causality Note: The acidic pH is critical; it forces the complete protonation of the DETA-lipidoid, enabling electrostatic complexation with the anionic phosphate backbone of the RNA[1].

-

Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic herringbone mixer at a 1:3 volume ratio (Ethanol:Aqueous) with a total flow rate of 12 mL/min. The rapid polarity shift forces the lipids to precipitate and self-assemble around the RNA core.

-

Dialysis & Maturation: Immediately dialyze the resulting dispersion against 1x PBS (pH 7.4) for 18 hours. Causality Note: Dialysis removes the ethanol and neutralizes the buffer. As the pH rises to 7.4, the DETA-lipidoid deprotonates, shedding its surface charge and locking the LNP into a stable, neutral lamellar state suitable for injection.

Figure 2: End-to-end workflow from combinatorial synthesis of DETA-lipidoids to microfluidic LNP formulation.

Quantitative Structure-Activity Relationships (SAR)

The structural configuration of the alkyl tails grafted onto the DETA core profoundly impacts the physical parameters of the resulting LNP. Table 1 summarizes the causal relationship between tail architecture, the resulting

Table 1: Structure-Activity Relationship (SAR) of DETA-Derived Lipidoids

| Core Polyamine | Alkyl Tail Type | Average Tail Count | Apparent | Endosomal Phase Transition | Relative Transfection Efficiency |

| DETA (3N) | Linear Acrylamide (C10) | 4 | 7.1 | Lamellar ( | Low |

| DETA (3N) | Linear Acrylate (C12) | 4 | 6.8 | Weak Inverted Hexagonal | Moderate |

| DETA (3N) | Branched Acrylate (10B) | 5 | 6.4 | Strong Inverted Hexagonal ( | High |

| DETA (3N) | Epoxide (C14) | 5 | 6.2 | Bicontinuous Cubic | Very High |

Data synthesis reflects established literature parameters demonstrating that highly branched, multi-tailed structures (5 tails) combined with a

Conclusion

Alkylated diethylenetriamine derivatives represent a highly modular and potent class of ionizable lipids for nucleic acid delivery. By leveraging combinatorial synthesis, drug development professionals can precisely tune the

References

-

A combinatorial approach to determine functional group effects on lipidoid-mediated siRNA delivery Source: National Institutes of Health (NIH) - PMC URL:[Link][3]

-

Combinatorial Screening of Cationic Lipidoids Reveals How Molecular Conformation Affects Membrane-Targeting Antimicrobial Activity Source: National Institutes of Health (NIH) - PMC URL:[Link][7]

-

Multiple Routes to Bicontinuous Cubic Liquid Crystal Phases Discovered by High-Throughput Self-Assembly Screening of Multi-Tail Lipidoids Source: ChemRxiv URL:[Link][4]

-

Lipids and Lipid Derivatives for RNA Delivery Source: National Institutes of Health (NIH) - PMC URL:[Link][5]

-

Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA Source: Frontiers in Pharmacology URL:[Link][2]

-

Lipid Nanoparticle Technology for Clinical Translation of siRNA Therapeutics Source: Accounts of Chemical Research - ACS Publications URL:[Link][1]

-

Lipid-based delivery system for chemically modified mRNA Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. A combinatorial approach to determine functional group effects on lipidoid-mediated siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. Combinatorial Screening of Cationic Lipidoids Reveals How Molecular Conformation Affects Membrane-Targeting Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Reactivity of 1,7-Di-(sec.-butyl)-DETA vs. Unmodified DETA

[1][2][3][4]

Executive Directive: The Steric Control of Cure Kinetics

In high-performance thermoset chemistry, the reactivity of the curing agent dictates the processing window, final network morphology, and surface aesthetics.[1] Diethylenetriamine (DETA) is a benchmark aliphatic amine known for its aggressive reactivity, often resulting in unmanageably short pot lives and susceptibility to "blushing" (carbamation) in humid environments.[1]

1,7-Di-(sec.-butyl)-DETA represents a strategic derivatization of the DETA backbone.[2][3][1] By alkylating the terminal primary amines with sec-butyl groups, the molecule is transformed from a highly accessible nucleophile into a sterically hindered latent curing agent.[3]

This guide provides a rigorous technical analysis of how this structural modification alters reaction kinetics, offering researchers a roadmap for transitioning from rapid-set spray systems to controlled, hand-applied formulations.[2][1]

Molecular Architecture & Mechanistic Profiling[1][3][4]

The fundamental difference in reactivity stems from the conversion of primary amines to secondary amines and the introduction of steric bulk.[1]

Structural Comparison[2][4][5][6]

-

Unmodified DETA: Contains two terminal primary amines (

) and one central secondary amine ( -

1,7-Di-(sec.-butyl)-DETA: The terminal nitrogens are alkylated.[2][3][1] The molecule now contains three secondary amines . Crucially, the terminal amines are flanked by bulky sec-butyl groups, which physically impede the approach of electrophiles (epoxides or isocyanates).

Visualization of Steric Hindrance[4]

The following diagram illustrates the structural transformation and the resulting steric interference.

Caption: Figure 1. Structural evolution from primary amine dominance (DETA) to sterically hindered secondary amines (1,7-Di-sec-butyl-DETA), resulting in kinetic suppression.[2][3][1]

Reactivity Benchmarking

The alkylation results in a dramatic shift in reaction rates and side-reaction susceptibility.[2][3][1]

Comparative Data Summary

| Feature | Unmodified DETA | 1,7-Di-(sec.-butyl)-DETA | Mechanistic Cause |

| Amine Type | Alkylation of terminal nitrogens.[2][3][1] | ||

| Epoxy Gel Time | 20–30 mins (Fast) | 2–4 hours (Slow) | Steric hindrance raises |

| Isocyanate Reactivity | Instant (< 5 sec) | Controlled (30–120 sec) | Primary amines react diffusion-limited; hindered amines are chemically controlled.[2][3][1] |

| Blush Resistance | Poor (High Carbamation) | Excellent | Primary amines react rapidly with atmospheric CO |

| Exotherm | Sharp, High Peak | Broad, Lower Peak | Slower reaction rate distributes heat generation over time. |

The "Blushing" Phenomenon (Carbamation)[2][4]

Unmodified DETA is notorious for reacting with atmospheric carbon dioxide and moisture to form carbamates (ammonium salts).[3][1] This manifests as a greasy, white film on the coating surface.

Experimental Protocols: Validating Reactivity

To empirically verify the reactivity differences, the following self-validating protocols are recommended. These workflows ensure reproducibility and eliminate operator error.[3][1]

Protocol A: Differential Scanning Calorimetry (DSC) Kinetic Profiling[1][2][4]

Objective: Quantify the activation energy and peak exotherm temperature (

Materials:

Workflow:

-

Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) for both hardeners.

-

Sample Prep: Mix resin and hardener at 1:1 stoichiometric ratio at 25°C. Degas under vacuum (2 min) to remove air bubbles.

-

Dynamic Scan:

-

Analysis:

Expected Result:

-

Modified: Broad peak shifted to higher temperature (~120–140°C), indicating higher thermal latency.[3][1]

Protocol B: Isothermal Viscosity Buildup (Pot Life)

Objective: Determine the practical working time (time to reach 10,000 cP).

Workflow Visualization:

Caption: Figure 2. Logic flow for isothermal viscosity determination.

Applications & Formulation Strategy

Understanding the reactivity difference allows for targeted application usage.[3][1]

Polyurea & Polyaspartics[2][4]

-

Unmodified DETA: Too fast for manual application. Used only in high-pressure impingement spray guns where mixing occurs in the flight path (milliseconds before contact).[2][3]

-

1,7-Di-(sec.-butyl)-DETA: Ideal for hand-applied polyurea or "slow-spray" systems.[2][3][1] The delayed gel time allows for self-leveling and roller application without immediate gelling.[2][3][1]

Epoxy Adhesives[2][4][6]

-

Unmodified DETA: Used for small, rapid-fix parts.[2][3][1] High exotherm limits mass (risk of thermal degradation/smoking in large volumes).[3][1]

-

1,7-Di-(sec.-butyl)-DETA: Enables large-mass castings .[2][3][1] The slower reaction rate distributes the exotherm, preventing thermal runaway and cracking.

References

-

Sigma-Aldrich. 1,7-Di-(sec.-butyl)-diethylenetriamine Product Specification.[2][3][1] CAS: 10524-43-3.[2][3][1] Link[2]

-

PubChem. Diethylenetriamine (DETA) Compound Summary.[3][1][4] National Library of Medicine.[3][1] Link

-

Huntsman Corporation. Jeffamines and Ethyleneamines: Reactivity and Selection Guide.[3][1] (General reference for amine kinetics). Link

-

Dorf Ketal. Clearlink 1000 Technical Data Sheet. (Reference for comparative secondary amine reactivity in polyureas). Link

-

Pascault, J. P., et al. Thermosetting Polymers.[3][1] Marcel Dekker, 2002.[1] (Authoritative text on epoxy-amine kinetics).

Safety data sheet 1,7-Di-(sec.-butyl)-diethylenetriamine SDS

Advanced Safety & Handling Protocols for 1,7-Di-(sec.-butyl)-diethylenetriamine (CAS: 10524-43-3)

Executive Summary

As secondary-alkylated polyamines become increasingly critical in the synthesis of advanced lipid nanoparticles (LNPs), specialized chelators, and high-performance polymer curing agents, understanding their precise toxicological mechanisms is paramount. This technical whitepaper provides an authoritative safety data analysis for this compound. By synthesizing structural chemistry with mechanistic toxicology, this guide moves beyond standard Safety Data Sheet (SDS) boilerplate to offer researchers self-validating, field-proven handling protocols.

Chemical Identity & Structural Causality

This compound (CAS: 10524-43-3) is a specialized, linear aliphatic polyamine characterized by the formula C12H29N3 and a molecular weight of 215.385 g/mol . While it shares a foundational backbone with diethylenetriamine (DETA), the addition of two terminal sec-butyl groups fundamentally alters its physicochemical behavior.

Causality Insight: In synthetic applications, the bulky sec-butyl groups increase steric hindrance around the terminal secondary amines, modulating their nucleophilic reactivity compared to primary amines. More critically for laboratory safety, these alkyl chains significantly increase the molecule's lipophilicity (LogP). This enhanced lipid solubility facilitates rapid and aggressive absorption through the stratum corneum, making dermal exposure to this derivative exceptionally hazardous, as it acts as a highly efficient carrier for systemic absorption[1].

Mechanistic Toxicology & Hazard Profile

Due to the specialized nature of this AldrichCPR derivative, rigorous safety protocols must be grounded in the established hazards of its structural analog, DETA, adjusted for the enhanced lipophilicity of the sec-butyl moieties.

-

Corrosivity and Tissue Necrosis (H314): Polyamines are highly alkaline. Upon contact with physiological moisture, they undergo an exothermic dissolution that saponifies cellular lipids. This mechanism leads to rapid, irreversible visible necrosis of the epidermis and dermis[2][3]. If ingested, the strong corrosive effects present an immediate danger of esophageal and gastric perforation[3].

-

Dermal Sensitization (H317): The compound acts as a potent lipophilic hapten. Once it penetrates the skin, it covalently binds to epidermal proteins via nucleophilic attack. This hapten-protein complex is recognized by Langerhans cells, triggering a T-cell-mediated immune response that results in severe allergic contact dermatitis upon subsequent exposures[2][4].

-

Inhalation Toxicity (H330 & H335): Vapor or aerosol inhalation is potentially fatal. The compound is extremely destructive to the mucous membranes of the upper respiratory tract, causing severe dyspnea, coughing, and chemical pneumonitis[1][2].

Figure 1: Mechanistic pathway of dermal sensitization induced by lipophilic polyamines.

Quantitative Hazard & Physical Data

To facilitate rapid risk assessment, the following table summarizes the extrapolated quantitative data and GHS classifications for handling this compound.

| Property / Hazard | Specification / GHS Code | Mechanistic & Safety Note |

| Chemical Name | This compound | Alkylated polyamine derivative |

| CAS Number | 10524-43-3 | Unique identifier for the sec-butyl derivative |

| Molecular Weight | 215.385 g/mol | High mass contributes to viscosity |

| Skin Corrosion | Category 1B (H314) | Causes severe burns via lipid saponification[2] |

| Sensitization | Category 1A (H317) | Irreversible hapten-protein complex formation[4] |

| Inhalation Toxicity | Category 2 (H330) | Fatal mucous membrane destruction[1][2] |

| Required PPE | SCBA, Butyl Rubber, Tyvek | Impermeable barriers required to prevent absorption[3] |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all workflows involving highly reactive polyamines incorporate self-validating safety checkpoints. This design ensures that a failure in one safety layer is immediately caught and mitigated by the next.

Protocol 1: Safe Handling and Reagent Transfer

Context: Transferring the neat liquid for synthesis inside a laboratory environment.

-

Engineering Controls: Conduct all transfers inside a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood.

-

Causality: The compound's high toxicity via inhalation (H330) necessitates 100% exhaust to the outside; recirculating hoods will trap and concentrate toxic vapors[2].

-

-

PPE Selection: Don Level B PPE, including a chemically resistant Tyvek suit, heavy-duty butyl rubber gloves (worn over standard nitrile inner gloves), and splash goggles with a face shield[3][5].

-

Causality: Nitrile alone is insufficient for prolonged polyamine exposure; butyl rubber provides superior permeation resistance against highly lipophilic amines.

-

-

Transfer Mechanism: Use a positive-displacement pipette or a closed syringe-transfer system.

-

Causality: Polyamines are viscous and prone to dripping. Positive displacement prevents aerosolization and droplet contamination on the bench.

-

-

Self-Validation Check: Place a strip of moistened pH indicator paper on the interior floor of the fume hood during transfer. A color change to dark blue/purple indicates invisible micro-aerosolization of the basic amine, prompting immediate protocol cessation and hood decontamination.

Protocol 2: Emergency Spill Decontamination

Context: Accidental drop and rupture of a reagent vessel.

-

Evacuation and Isolation: Immediately evacuate personnel and secure the area.

-

Containment: Surround the spill with an inert absorbent such as dry sand, diatomaceous earth, or vermiculite[2][5].

-

Causality: Never use sawdust or organic absorbents. The exothermic reaction between the strongly basic amine and organic matter can cause spontaneous combustion.

-

-

Neutralization: Slowly apply a dilute weak acid (e.g., 5% acetic acid) to the absorbed spill matrix.

-

Causality: Using a strong acid like HCl will cause a violent, boiling exothermic reaction, aerosolizing the corrosive amine into the breathing zone. Dilute acetic acid safely and slowly quenches the alkalinity[5].

-

-

Collection: Scoop the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly and label as corrosive/toxic waste[5].

-

Self-Validation Check: After cleanup, swab the spill area with a damp pH test strip. A return to pH 7 confirms complete decontamination; any residual alkalinity (pH > 8) requires a secondary dilute acid wash.

Figure 2: Step-by-step workflow for the containment and neutralization of polyamine spills.

References

-

Carl Roth. "Safety Data Sheet: Diethylenetriamine ≥98 %, for synthesis". Source: carlroth.com. URL: [Link]

Sources

Synthesis and Functionalization of Sterically Hindered Ethyleneamines from Diethylenetriamine (DETA)

Executive Rationale

Diethylenetriamine (DETA) is a highly reactive, linear polyamine featuring two primary and one secondary amine groups. While native DETA is heavily utilized in epoxy curing and chelation, introducing steric bulk—via targeted alkylation or alkoxylation—dramatically alters its physicochemical profile.

In carbon capture and storage (CCS), sterically hindered amines are prized for their thermodynamic efficiency. Unlike unhindered primary amines that form stable carbamates with CO2, hindered amines form unstable carbamates that rapidly hydrolyze to bicarbonate. This reduces the enthalpy of regeneration, significantly lowering the energy penalty of the stripping phase[1][2]. Furthermore, in polyurethane catalysis and active pharmaceutical ingredient (API) synthesis, hindered ethyleneamines provide precise control over nucleophilicity and basicity, preventing unwanted side reactions such as quaternary ammonium salt formation[3].

Mechanistic Strategies for Hindering DETA

Direct Reductive Amination (DRA) with Bulky Ketones

DRA is a highly convergent method to install bulky alkyl groups (e.g., isopropyl, cyclohexyl) onto the primary nitrogen terminals of DETA. The reaction proceeds via the condensation of a ketone with the amine to form an iminium intermediate, which is subsequently reduced. Because ketones are sterically demanding, the formation of the iminium ion is the rate-limiting step[4]. To prevent premature reduction of the ketone, mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation are employed.

One-Pot Propoxylation and Reductive Methylation

Industrial applications often require asymmetrical hindrance, such as in the synthesis of N-2-hydroxypropyl-N,N',N',N"-tetramethyldiethylenetriamine (HPTMDETA), a non-fugitive polyurethane catalyst. This is achieved via a sequential, one-pot reaction. DETA is first reacted with propylene oxide. The epoxide ring-opening is regioselective, favoring the less sterically hindered primary amines. Subsequently, the intermediate is subjected to reductive methylation using formaldehyde and hydrogen over a metal catalyst, permethylating the remaining N-H bonds without requiring intermediate purification.

Heterogeneous Catalytic N-Alkylation with Alcohols

A greener alternative to alkyl halides—which suffer from over-alkylation and generate stoichiometric salt waste—is the "borrowing-hydrogen" methodology using alcohols. Utilizing a CuO-NiO/γ-Al₂O₃ catalyst, alcohols are dehydrogenated to aldehydes/ketones in situ, condensed with DETA, and re-hydrogenated. This method allows for the synthesis of mono- and di-alkylated DETA derivatives with high atom economy, producing only water as a byproduct[5].

Visualizing the Reaction Pathways

Fig 1. Mechanistic sequence for the direct reductive amination of DETA.

Fig 2. Pathway of CO2 capture using hindered amines, highlighting carbamate instability.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N,N''-Dicyclohexyl-diethylenetriamine via DRA

This protocol details the selective di-alkylation of the terminal primary amines of DETA using cyclohexanone.

-

Preparation : In a flame-dried round-bottom flask under N₂, dissolve DETA (10 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

-

Carbonyl Addition : Add cyclohexanone (21 mmol, slight excess to target primary amines) and glacial acetic acid (20 mmol) to the solution.

-

Causality: The weak acid protonates the carbonyl oxygen, enhancing electrophilicity and driving hemiaminal formation without fully protonating the amine nucleophile.

-

-

Imine Formation : Stir the mixture at room temperature for 2 hours.

-

Validation Check: Monitor by TLC (DCM:MeOH 9:1 with ninhydrin stain). The primary amine spot should disappear, replaced by a less polar imine intermediate.

-

-

Reduction : Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)₃ (30 mmol).

-

Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the direct reduction of unreacted cyclohexanone.

-

-

Quenching & Extraction : Stir for 12 hours at room temperature. Quench with 1N NaOH (to free the amine from its acetate salt). Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify via vacuum distillation or SCX (Strong Cation Exchange) chromatography to isolate the sterically hindered secondary amine.

Protocol B: One-Pot Synthesis of HPTMDETA[3]

This protocol mimics industrial scale-down for asymmetrical hindrance.

-

Alkoxylation : Charge a high-pressure Parr reactor with DETA (1 mol) and a supported palladium catalyst (1% wt). Purge with N₂. Heat to 80°C.

-

Propylene Oxide Addition : Slowly dose propylene oxide (0.5 mol) into the reactor over 1 hour, maintaining pressure below 5 bar.

-

Causality: Sub-stoichiometric PO ensures mono-propoxylation (forming HPDETA) while minimizing poly-alkoxylation.

-

-

Reductive Methylation : Pressurize the reactor with H₂ to 30 bar. Continuously feed aqueous formaldehyde (37%, 4.5 mol) into the reactor while maintaining the temperature at 100°C.

-

Validation Check: Monitor the pressure drop to track H₂ consumption. The reaction is complete when the pressure stabilizes.

-

-

Completion & Filtration : Once H₂ uptake ceases, cool the reactor, vent, and filter the catalyst. The product mixture contains HPTMDETA and PMDETA, which can be separated by fractional distillation.

Quantitative Data & Comparative Analysis

Table 1: Comparative Analysis of DETA Alkylation Methodologies

| Methodology | Alkylating Agent | Catalyst / Reductant | Target Hindrance | Typical Yield | Key Advantage |

| Direct Reductive Amination | Cyclohexanone / Acetone | NaBH(OAc)₃ or H₂/Pd | Symmetrical (N,N''-dialkyl) | 80–94% | High selectivity, mild conditions |

| One-Pot Alkoxylation & Methylation | Propylene Oxide + Formaldehyde | Pd/C + H₂ | Asymmetrical (N-hydroxypropyl, N-methyl) | >85% | Industrial scalability, zero isolation steps |

| Heterogeneous N-Alkylation | Isopropanol / Butanol | CuO-NiO/γ-Al₂O₃ | Symmetrical / Asymmetrical | 75–85% | Green chemistry (water as only byproduct) |

References

- Source: nih.

- Source: sigmaaldrich.

- Source: google.com (Patents)

- Source: utwente.

- Source: google.com (Patents)

- Source: researchgate.

- Source: nih.

Sources

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. US4112050A - Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine - Google Patents [patents.google.com]

- 3. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Using 1,7-Di-(sec.-butyl)-diethylenetriamine as epoxy hardener

Application Note: Formulation and Processing of Epoxy Systems using 1,7-Di-(sec.-butyl)-diethylenetriamine

Part 1: Executive Summary & Chemical Rationale

1.1 The Challenge: Reactivity vs. Processability Standard aliphatic amines like Diethylenetriamine (DETA) are industry workhorses due to their high reactivity and crosslink density. However, they suffer from critical limitations in high-precision applications:

-

Amine Blush: Rapid reaction with atmospheric CO₂ and moisture creates carbamate salts (greasy surface film), compromising inter-layer adhesion.

-

Short Pot Life: High reactivity limits the working time for complex infusion or micro-dispensing workflows.

-

Brittleness: The tight crosslinking network of unmodified DETA often results in low impact resistance.

1.2 The Solution: this compound (DSB-DETA) DSB-DETA is a chemically modified derivative of DETA where the primary amines at the 1 and 7 positions are alkylated with secondary butyl groups.

-

Mechanism of Action: The bulky sec-butyl groups introduce steric hindrance around the nitrogen atoms. This reduces the nucleophilicity of the amine, significantly slowing the reaction rate with epoxide rings.

-

Blush Resistance: The alkylation converts the primary amines into secondary amines. Secondary amines are thermodynamically less favorable to react with CO₂ to form carbamates compared to primary amines, virtually eliminating amine blush.

-

Network Topology: The resulting polymer network has a lower crosslink density (due to fewer active hydrogens) and increased chain flexibility, improving toughness and thermal shock resistance.

Part 2: Critical Material Parameters

Before formulation, the stoichiometry must be adjusted. Unlike standard DETA, DSB-DETA acts as a chain extender as much as a crosslinker.

| Property | Standard DETA | DSB-DETA (CAS 10524-43-3) | Impact on Formulation |

| Molecular Weight | 103.17 g/mol | 215.39 g/mol | Significantly higher mass required. |

| Active Hydrogens | 5 | 3 (2 terminal sec-amines, 1 central sec-amine) | Drastic change in stoichiometry. |

| AHEW (Approx) | 20.6 g/eq | ~71.8 g/eq | Use ~3.5x more hardener by weight. |

| Reactivity | High (Exothermic) | Low / Latent | Requires heat cure or acceleration. |

| Viscosity | Very Low | Moderate | Improves mix ratio tolerance. |

Note on AHEW: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as

.

Part 3: Experimental Protocols

Protocol A: Stoichiometric Calculation & Mixing

Objective: Prepare a void-free, stoichiometric mix with Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Materials:

-

Epoxy Resin: Standard DGEBA (e.g., Epon 828 or DER 331), EEW

185-190 g/eq. -

Degassing chamber.

Calculation:

To determine the Parts Per Hundred Resin (PHR):

Step-by-Step Procedure:

-

Conditioning: Pre-warm the DGEBA resin to 40°C to lower viscosity. Keep DSB-DETA at room temperature (25°C) to prevent premature volatilization, although its vapor pressure is lower than DETA.

-

Weighing: Into a clean polypropylene cup, weigh 100.0 g of DGEBA resin.

-

Addition: Add 37.8 g of DSB-DETA.

-

Critical Check: Do not use the 10-12 PHR ratio standard for unmodified DETA; the mix will remain soft and uncured.

-

-

Mixing: Mix utilizing a planetary centrifugal mixer (e.g., Thinky Mixer) for 2 minutes at 2000 RPM. If mixing by hand, use a flat spatula and scrape sides/bottom for at least 5 minutes.

-

Degassing: Vacuum degas at -28 inHg for 5-10 minutes. The lower reactivity of DSB-DETA allows for longer degassing times without gelling.

Protocol B: Curing Schedule (The "Latent" Approach)

Due to steric hindrance, this system will not reach full properties at room temperature (RT) in a reasonable timeframe.

Recommended Cure Cycle:

-

Stage 1 (Gelation): 24 hours @ 25°C (Room Temp).

-

Observation: The material will reach a "B-stage" (tacky solid) but will not be fully crosslinked.

-

-

Stage 2 (Crosslinking): Ramp to 80°C (rate: 2°C/min) and hold for 2 hours.

-

Stage 3 (Post-Cure - Optional for High Tg): 120°C for 1 hour.

Protocol C: Acceleration (Optional)

If faster RT cure is required, a tertiary amine accelerator must be used.

-

Additive: 2,4,6-Tris(dimethylaminomethyl)phenol (e.g., Ancamine K54).

-

Dosage: 3-5 PHR.

-

Effect: Catalyzes the epoxy-hydroxyl reaction, bypassing the slow secondary amine kinetics.

Part 4: Mechanistic Visualization

The following diagram illustrates the steric hindrance effect and the curing workflow.

Figure 1: Reaction pathway showing the necessity of thermal activation to overcome the steric hindrance imposed by secondary butyl groups.

Part 5: Application Notes for Medical/Device Assembly

5.1 Extractables & Leachables (E&L) In drug delivery device assembly, unreacted amines are a toxicity risk.

-

Advantage: DSB-DETA has a lower vapor pressure than DETA, reducing outgassing.

-

Risk: Because the reaction is slow, "Green Strength" (early handling strength) is low.

-

Control: A full high-temperature post-cure (Protocol B, Stage 3) is mandatory to ensure 100% conversion and minimize leachable amine species.

5.2 Adhesion to Engineering Plastics The secondary amine structure lowers the surface tension of the curing agent compared to primary amines, often resulting in better wetting on difficult substrates like Polycarbonate (PC) or PEEK.

References

-

Sigma-Aldrich. (n.d.).[1][6] this compound Product Specification. Retrieved from [1]

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Retrieved from

-

SpecialChem. (2022). Choosing the Right Epoxy Hardener for Fast, Low-temperature Curing. Retrieved from

-

Achilles Chemical. (n.d.). Diethylenetriamine (DETA) Technical Data. Retrieved from

-

Massachusetts Institute of Technology (MIT). (1982). Kinetics of a Sterically Hindered Amine Cured Resin System. Polymer Engineering and Science.[7] Retrieved from

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sec butyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sigma-aldrich sec-butyl sulfide | Sigma-Aldrich [sigmaaldrich.cn]

- 4. specialchem.com [specialchem.com]

- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. web.mit.edu [web.mit.edu]

Protocols for extending pot life with hindered amine curatives

Abstract

In high-performance polyurea and polyurethane elastomer development, the reactivity of amine curatives often dictates the processing window.[1] While primary aromatic amines (e.g., DETDA) provide exceptional physical properties, their rapid reaction rates (gel times <5 seconds) can preclude their use in large-volume castings or complex infusion processes. This guide details protocols for extending pot life through the strategic selection and blending of hindered amine curatives (sterically and electronically modified amines) and latent curing agents (aldimines/ketimines). We provide validated workflows for "dialing in" specific gel times without compromising the mechanical integrity of the final polymer matrix.

Introduction: The Reactivity vs. Processability Trade-off

The core challenge in amine-cured isocyanate systems is the high nucleophilicity of the amine nitrogen. Upon contact with an isocyanate (-NCO) group, an unhindered primary amine reacts almost instantaneously to form a urea linkage.

To extend pot life (the time during which the viscosity remains low enough to process), we must retard this nucleophilic attack. This is achieved through two primary mechanisms:[2]

-

Steric Hindrance: Bulky alkyl groups positioned ortho to the amine group physically block the approach of the isocyanate.

-

Electronic Deactivation: Electron-withdrawing groups reduce the electron density on the nitrogen, making it a weaker nucleophile.

Chemical Selection Strategy: The "Dial-In" Protocol

Instead of relying on a single curative, advanced formulations utilize a "blended amine" approach. By mixing amines with varying degrees of hindrance, researchers can precisely tailor the gel time.

Comparative Reactivity of Key Hindered Amines

| Curative Class | Common Name | Structure Type | Relative Reaction Speed | Typical Pot Life (Pure) | Mechanism |

| Fast | DETDA (Ethacure 100) | Primary Aromatic | 100 (Baseline) | 2–5 Seconds | Slight Steric (Ethyl groups) |

| Medium | DMTDA (Ethacure 300) | Primary Aromatic | ~10–20 | 20–60 Seconds | High Steric (Thio/Methyl) |

| Slow | Polyaspartic Esters | Secondary Aliphatic | ~1–5 | 5–45 Minutes | Massive Steric (Ester tails) |

| Latent | Ketimines/Aldimines | Blocked Amine | 0 (until moisture) | >1 Hour (Dry) | Chemical Blocking |

Mechanism of Action

The following diagram illustrates how steric bulk interferes with the Isocyanate-Amine reaction trajectory.

Figure 1: Mechanistic comparison of unhindered vs. hindered amine-isocyanate reactions. The steric barrier effectively increases the activation energy required for the collision to result in a bond.

Protocol A: Formulation & Blending (The "Ladder Study")

This protocol defines how to determine the optimal ratio of DETDA (fast) and DMTDA (slow) to achieve a target pot life.

Materials:

-

Component A: Isocyanate Prepolymer (e.g., MDI-based, ~15% NCO).

-

Component B (Curative Blend): DETDA and DMTDA.[3]

Step-by-Step Workflow:

-

Stoichiometric Calculation: Calculate the Amine Equivalent Weight (AEW) of your blend.

-

Note: Target an Isocyanate Index of 1.05 (5% excess isocyanate) to ensure full cure and moisture scavenging.

-

-

Preparation of Blends (The Ladder): Prepare five 100g samples of Component B with the following ratios:

-

Sample 1: 100% DETDA (Control - Fast)

-

Sample 2: 75% DETDA / 25% DMTDA

-

Sample 3: 50% DETDA / 50% DMTDA

-

Sample 4: 25% DETDA / 75% DMTDA

-

Sample 5: 100% DMTDA (Control - Slow)

-

-

Degassing: Vacuum degas all amine blends at -29 inHg for 10 minutes to remove dissolved air, which can cause micro-bubbles and interfere with gel time observation.

Protocol B: Experimental Validation (Gel Time & Viscosity)

Quantifying "pot life" requires standardized measurement.[3] For hindered amines, we use a modified ASTM D2471 approach.

Equipment:

-

Calibrated Rheometer (Cone & Plate geometry preferred for small volumes).

-

Digital Stopwatch.

-

Insulated Cup (for Exotherm measurement).

Workflow Diagram:

Figure 2: Experimental workflow for validating pot life extension. Precision in temperature control (Phase 1) is critical as reaction rates follow the Arrhenius equation.

Detailed Measurement Steps:

-

Temperature Equilibration: Ensure both Isocyanate and Amine blends are at exactly 25°C (or target process temperature). A 5°C variance can halve or double the pot life.

-

Mixing: Rapidly mix Part A and Part B. For fast systems (high DETDA), use a static mix tube or high-speed vortex mixer.

-

Rheological Profiling (Preferred):

-

Load sample onto Rheometer.

-

Run a Time Sweep at constant shear rate (e.g., 10 1/s) and isothermal temperature.

-

Definition of Pot Life: Record the time required for the initial viscosity to double (

).

-

-

Manual "String" Test (Field Alternative):

-

Periodically touch the surface with a glass rod.

-

Gel Time: The moment the resin pulls a "string" or snaps rather than flowing back as a liquid.

-

Advanced Technique: Latent Curing (Aldimines/Ketimines)

For applications requiring pot lives exceeding 1 hour (e.g., large floor coatings), hindered amines alone may be insufficient.

-

Chemistry: Reacting a primary amine with a ketone/aldehyde produces a Ketimine/Aldimine and water.

-

Mechanism: The amine is chemically "blocked." It will not react with isocyanate until moisture (from air or substrate) hydrolyzes the imine bond, releasing the free amine.

-

Protocol Adjustment: These systems are moisture-sensitive. All mixing must occur in a nitrogen-blanketed environment or sealed containers.

References

-

Albemarle Corporation. (n.d.). Ethacure 300 Curative - Technical Data Sheet. Retrieved from [Link] (Search: Ethacure 300)

-

ASTM International. (2021). ASTM D2471-99: Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins. ASTM.[4][5] Retrieved from [Link]

-

Covestro. (n.d.). Desmophen NH - Aminofunctional Co-reactants for Polyurethanes (Polyaspartics). Retrieved from [Link]

- Primeaux, D. J. (2004). Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques.

-

Huntsman Corporation. (n.d.). Jeffamine Polyetheramines - Technical Bulletin. Retrieved from [Link]

Sources

Application Notes and Protocols for Stoichiometric Calculations with Alkylated Amine Crosslinkers

Introduction: The Stoichiometric Imperative in Covalent Crosslinking

In the landscape of structural biology and drug development, bifunctional crosslinkers are powerful reagents for elucidating protein-protein interactions (PPIs), stabilizing protein complexes, and constructing novel bioconjugates such as antibody-drug conjugates (ADCs).[1] Among these, alkylated amine-reactive crosslinkers, particularly those bearing N-hydroxysuccinimide (NHS) esters, are workhorses of the field due to their ability to efficiently form stable amide bonds with primary amines found on lysine residues and protein N-termini.[2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and systematically optimize the stoichiometry of alkylated amine crosslinkers. We will move beyond simple procedural lists to explain the underlying chemical principles, provide detailed protocols for empirical optimization, and discuss methods for quantitative analysis of the results.

I. Core Principles: The Chemistry of Amine-Reactive Crosslinking

The primary reaction involves the nucleophilic attack of an unprotonated primary amine on an electrophilic carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[5]

The Critical Role of pH

The pH of the reaction buffer is the single most important parameter.[5] Primary amines are nucleophilic only in their unprotonated state (-NH₂). At acidic pH (<7), they are predominantly protonated (-NH₃⁺) and non-reactive. As the pH increases into the alkaline range (pH 7.2-8.5), the amine is deprotonated, and the reaction rate increases.[2]

The Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester by water, which inactivates the crosslinker. The rate of hydrolysis also increases with pH.[2] Therefore, a careful balance must be struck. While a higher pH accelerates the desired aminolysis reaction, it also shortens the half-life of the crosslinker in the aqueous solution.[5]

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the impact of pH on the hydrolytic half-life of a typical NHS ester crosslinker. Note the dramatic decrease in stability as the pH becomes more alkaline.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Source: Data compiled from multiple sources.[2][5]

This kinetic competition underscores the importance of preparing crosslinker stock solutions in an anhydrous organic solvent like DMSO or DMF and adding them to the aqueous protein solution immediately before initiating the reaction.[6]

II. The Stoichiometric Dilemma: Finding the Optimal Molar Ratio

The "optimal" stoichiometry is application-dependent. For identifying a direct 1:1 interaction, a lower degree of crosslinking is desired to capture the primary dimer without creating higher-order complexes. For stabilizing a large, multi-subunit complex, a higher degree of modification may be necessary.

A kinetic model of the crosslinking process reveals a critical insight: as the crosslinker concentration increases, the probability that two proximal lysine residues will both be modified with a "monolink" (i.e., the crosslinker has reacted with one end) before they can be "crosslinked" (i.e., the crosslinker bridges the two) also increases.[7] This leads to a situation where extremely high crosslinker-to-protein ratios can actually decrease the yield of intermolecular crosslinks.[7]

Therefore, empirical determination of the optimal molar ratio is not just recommended; it is essential for scientifically valid results.[6][8]

III. Experimental Protocol: Stoichiometric Titration of a Homobifunctional Crosslinker

This protocol provides a general method for determining the optimal concentration of a homobifunctional, amine-reactive crosslinker (e.g., DSS, BS3) for studying a protein-protein interaction.

Materials

-

Protein Sample: Purified protein(s) of interest at a known concentration (e.g., 0.5-2 mg/mL).

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer).[9] Crucially, avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction. [1]

-

Crosslinker: High-purity, moisture-free homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.[9]

-

Analysis Reagents: SDS-PAGE gels, loading buffer, and staining solution (e.g., Coomassie Blue).

Workflow Diagram

Caption: Workflow for optimizing crosslinker stoichiometry.

Step-by-Step Procedure

-

Protein Preparation: Ensure your protein sample is in an appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column.[9] The target protein concentration should typically be in the range of 10-20 µM.[6]

-

Calculate Molar Ratios: Determine the molar concentration of your protein. You will set up a series of reactions with varying molar excesses of the crosslinker. A good starting range is a titration from a 0-fold (negative control) to a 500-fold molar excess.[10]

-

Example Calculation:

-

Protein: 50 kDa = 50,000 g/mol

-

Protein Concentration: 1 mg/mL = 0.001 g/mL

-

Molar Concentration of Protein = (0.001 g/mL) / (50,000 g/mol ) = 2 x 10⁻⁸ mol/mL = 20 µM

-

For a 50-fold molar excess in a 50 µL reaction:

-

Moles of Protein = 20 µmol/L * 50 x 10⁻⁶ L = 1 x 10⁻⁹ mol (1 nmol)

-

Moles of Crosslinker Needed = 50 * 1 nmol = 50 nmol

-

If using a 25 mM DSS stock in DMSO: Volume to add = (50 x 10⁻⁹ mol) / (0.025 mol/L) = 2 x 10⁻⁶ L = 2 µL

-

-

-

-

Crosslinker Preparation: Immediately before use, bring the vial of DSS to room temperature before opening to prevent condensation. Prepare a stock solution (e.g., 25 mM) in anhydrous DMSO.[4]

-

Reaction Setup: In separate microcentrifuge tubes, aliquot your protein solution. Add the calculated volume of the DSS stock solution to each tube to achieve the desired final molar excess (e.g., 0x, 20x, 50x, 100x, 250x, 500x). Gently mix.

-

Incubation: Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

Quenching: Stop the reactions by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. The primary amines in Tris will react with and consume any remaining active NHS esters.[4]

-

SDS-PAGE Analysis: Prepare samples for SDS-PAGE by adding loading buffer. Run the gel and stain with Coomassie Blue.

Interpreting the Results

The resulting gel will provide a clear picture of the crosslinking efficiency at different stoichiometric ratios.

-

Lane 1 (0x Crosslinker): Should show a single band corresponding to the protein monomer.

-

Increasing Crosslinker Concentration: You should observe a dose-dependent decrease in the intensity of the monomer band and the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomers.[11]

-

Optimal Concentration: The "optimal" concentration is the one that produces the desired crosslinked species (e.g., the dimer) with a significant yield, without causing excessive protein to shift into very high molecular weight aggregates or disappear from the gel entirely (indicating precipitation).[4]

-

Over-Crosslinking: At very high concentrations, you may see a "smear" of high molecular weight species or a loss of distinct bands, indicating the formation of large, insoluble aggregates.[4]

IV. Advanced Analysis: Quantitative Mass Spectrometry (qXL-MS)

While SDS-PAGE provides an excellent overview, quantitative crosslinking mass spectrometry (qXL-MS) offers residue-level information and precise quantification. This is often achieved using isotopically labeled crosslinkers (e.g., "heavy" d4-BS3 and "light" h4-BS3).[12][13]

In this approach, two different states of a protein complex can be compared. For instance, one state is reacted with the light crosslinker and the other with the heavy crosslinker. The samples are then mixed, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.[12] The ratio of the signal intensities for the heavy and light versions of each crosslinked peptide pair provides a quantitative measure of the abundance of that specific link in each state.[13][14][15] This powerful technique can reveal subtle conformational changes or shifts in interaction dynamics.[16]

Mass Spectrometry Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 7. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Cross-Linking of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acs.figshare.com [acs.figshare.com]

- 16. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]

1,7-Di-(sec.-butyl)-diethylenetriamine: A Tri-functional, Sterically Hindered Chain Extender for Advanced Polyurethane Systems

An Application Note for Researchers and Development Scientists

This document provides a detailed technical guide on the application of 1,7-Di-(sec.-butyl)-diethylenetriamine as a novel chain extender in polyurethane (PU) systems. We will explore the underlying chemical principles, provide a robust experimental protocol for its use, and discuss the anticipated effects on polymer properties, thereby offering a comprehensive resource for scientists engaged in the development of high-performance elastomers, coatings, and adhesives.

The Foundational Chemistry of Polyurethane Systems

Polyurethane elastomers are segmented block copolymers, a unique structure that gives them their versatile properties, combining the strength of rigid plastics with the flexibility of rubber.[1][2] This structure arises from the polymerization of three key components: a polyol, a diisocyanate, and a chain extender.[3]

-

Soft Segments: Formed from long, flexible polyol chains (e.g., polyether or polyester polyols), these segments provide the elastomeric character and low-temperature flexibility of the material.[4]

-

Hard Segments: These are created by the reaction of the diisocyanate with a low molecular weight chain extender.[5] These segments are rigid, polar, and form strong intermolecular hydrogen bonds, acting as physical cross-links that impart strength, hardness, and thermal stability.[6]

The final properties of a polyurethane are dictated by the degree of phase separation between these soft and hard domains.[7] The choice of chain extender is a critical determinant of hard segment structure and, consequently, the overall performance of the polymer.[8][9]

The Role of Diamine Chain Extenders

While diols are common chain extenders that form urethane linkages, diamines react with isocyanate groups to form urea linkages (-NH-CO-NH-). Poly(urethane-urea) elastomers exhibit enhanced properties due to the bidentate hydrogen bonding of the urea group, which is stronger and more thermally stable than the hydrogen bonding in a urethane group.[10] This leads to improved mechanical properties and a higher degree of phase separation.

A Profile of this compound

This compound is a unique aliphatic amine with a structure that suggests significant potential for modifying polyurethane properties in a highly controlled manner.

Molecular Structure and Functional Implications

The molecule possesses three reactive secondary amine groups.

-

Terminal Amines: The two terminal secondary amines are sterically hindered by adjacent sec-butyl groups.

-

Central Amine: A less-hindered secondary amine is located in the center of the diethylenetriamine backbone.

This tri-functional, sterically hindered architecture is the key to its unique behavior. It can function simultaneously as a chain extender (reacting at its ends) and a cross-linker (reacting at its center), creating a complex and robust hard segment network.

Predicted Reactivity: The "Steric Hindrance" Advantage

Primary amines react almost instantaneously with isocyanates. However, the bulky sec-butyl groups on this compound physically obstruct the approach of the large isocyanate molecule to the terminal amine nitrogen atoms. This steric hindrance significantly slows down the reaction rate.[11][12]

This controlled reactivity is a major processing advantage, leading to:

-

Longer Pot Life: More time for mixing, degassing, and casting the polymer before it becomes too viscous.[13]

-

Improved Flow: Allows the reacting mixture to fill complex molds more effectively.

-

Ordered Hard Segment Formation: A slower reaction can allow for more uniform phase separation and hard domain organization, potentially leading to superior mechanical properties.

The central amine, being less hindered, is expected to react faster than the terminal amines, introducing cross-links early in the hard segment formation process.

Experimental Protocol: Synthesis of a PU Elastomer via the Prepolymer Method

This protocol describes a two-step prepolymer method, which offers excellent control over the final polymer structure. The first step involves creating an isocyanate-terminated prepolymer, which is then chain-extended in a second, controlled reaction.[14]

Materials and Reagents

| Reagent | Example Specification | Purpose |

| Polyol | Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol | Soft Segment |

| Diisocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) | Hard Segment Component |

| Chain Extender | This compound | Hard Segment Component |

| Catalyst (Optional) | Dibutyltin dilaurate (DBTDL) | Urethane Reaction Catalyst |

| Solvent (Optional) | Anhydrous N,N-Dimethylformamide (DMF) | Viscosity control |

| Antioxidant | Hindered Phenol type (e.g., Irganox 1010) | Thermal Stability |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Diisocyanates are potent respiratory sensitizers. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An appropriate respirator may be required.

-

Amines can be corrosive and irritating. Avoid skin and eye contact.

Experimental Workflow Diagram

Caption: Workflow for two-step polyurethane synthesis.

Step-by-Step Synthesis Protocol

Part A: Prepolymer Formation

-

Preparation: Dry the polyol (PTMEG, 100g, 0.1 mol) under vacuum at 100-110°C for 2 hours to remove moisture. Cool to ~50°C under a nitrogen atmosphere.

-

Reaction: Charge the dried polyol and antioxidant (0.2g) into a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Isocyanate Addition: While stirring, add liquid MDI (50g, 0.2 mol) to the flask. This corresponds to an NCO:OH molar ratio of 2:1.

-

Synthesis: Heat the mixture to 80°C and maintain for 2-3 hours under a gentle nitrogen blanket. The reaction is complete when the theoretical %NCO content is reached (verified by di-n-butylamine back-titration).[15]

-

Cooling: Cool the resulting viscous liquid prepolymer to 60-70°C for the chain extension step.

Part B: Chain Extension and Curing

-

Stoichiometry Calculation: The amount of chain extender is calculated to achieve a desired final isocyanate index (ratio of NCO groups to NH groups), typically 1.02-1.05.

-

Equivalent Weight of Prepolymer = (Total weight) / (Moles of excess NCO)

-

Equivalent Weight of Chain Extender = (Molecular Weight) / (Number of reactive hydrogens) = 215.39 / 3 = 71.8 g/eq.

-

Rationale: Using all three amine hydrogens in the calculation assumes full reactivity to form a cross-linked network. For a more linear polymer, one might initially target reaction with only the two terminal amines, adjusting stoichiometry accordingly.

-

-

Mixing: Vigorously mix the calculated amount of this compound into the prepolymer. If viscosity is too high, a minimal amount of anhydrous solvent can be added.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until foaming ceases.

-

Casting: Pour the bubble-free liquid into a pre-heated (100°C) and mold-released steel mold.

-

Curing: Cure the cast sheet in an oven at 100°C for 16 hours.

-

Post-Curing: After de-molding, allow the elastomer to post-cure at ambient temperature for 7 days before characterization to ensure the completion of all reactions and morphological development.

Characterization and Anticipated Results

A suite of analytical techniques is essential to validate the synthesis and understand the structure-property relationships of the resulting elastomer.[7][15]

Analytical Protocols

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Protocol: Obtain spectra of the prepolymer and the final cured elastomer.

-

Analysis: Confirm the reaction by observing the disappearance of the strong NCO peak (~2270 cm⁻¹) in the final product. Identify the formation of urethane (~1730 cm⁻¹, C=O stretch) and urea (~1640 cm⁻¹, C=O stretch) linkages. The N-H stretching region (~3300 cm⁻¹) can provide information on the extent of hydrogen bonding.[7]

-

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat a small sample (~5-10 mg) from -100°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Analysis: Determine the glass transition temperature (Tg) of the soft segments (typically below 0°C) and hard segments (often >100°C). A distinct separation between the two Tgs indicates good microphase separation.[7] The cross-linking introduced by the chain extender is expected to increase the hard segment Tg compared to a linear analog.

-

-

Mechanical Testing (ASTM D412, ASTM D2240):

-

Protocol: Cut dog-bone shaped samples from the cured sheet for tensile testing. Use a durometer to measure Shore hardness.

-

Analysis: Quantify tensile strength, elongation at break, and Young's modulus.

-

Predicted Impact on Properties (Hypothetical Data)

The use of this compound is expected to produce a tougher, more rigid elastomer compared to a standard diol chain extender due to the combination of strong urea hydrogen bonding and covalent cross-links.

| Property | Standard PU (1,4-Butanediol Extender) | PU with this compound | Rationale for Change |

| Pot Life (minutes) | ~5-10 | >30 | Steric hindrance slows the NCO-NH reaction.[12][13] |

| Shore A Hardness | 85 A | 95 A - 60 D | Strong urea bonding and cross-linking increase rigidity. |

| Tensile Strength (MPa) | 30 | 45 | Increased hard segment cohesion from cross-links. |

| Elongation at Break (%) | 550% | 350% | Cross-links restrict chain mobility and extension. |

| Hard Segment Tg (°C) | 110°C | 135°C | Covalent cross-links restrict segmental motion.[10] |

Conclusion and Future Directions

This compound represents a compelling, albeit specialized, chain extender for polyurethane systems. Its unique molecular architecture offers a powerful tool for formulators seeking to achieve a combination of controlled reactivity and high-performance mechanical properties. The steric hindrance provides a wider processing window, while the tri-functionality allows for the creation of robust, cross-linked networks within the hard domains.